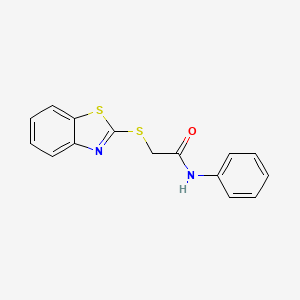
2-(1,3-苯并噻唑-2-基硫代)-N-苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities and are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of a synthesis method involves a one-pot three-component Knoevenagel condensation reaction .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, a reaction involving 2-aminothiophenol and aldehydes in an air/DMSO oxidant system provides 2-aroylbenzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aromatic aldehydes .科学研究应用
苯并噻唑衍生物在药物化学中的应用
苯并噻唑衍生物表现出广泛的药理特性,使其在药物化学中具有重要意义。这些化合物因其抗癌、抗微生物、抗炎和抗糖尿病活性而受到认可。特别是 2-芳基苯并噻唑部分的结构简单性,引起了人们对开发抗肿瘤剂的兴趣。苯并噻唑作为各种生物分子的配体的适应性一直是药物发现的重点,旨在治疗各种人类疾病/疾病,尤其是癌症 (Kamal, Hussaini, & Malik, 2015; Keri, Patil, Patil, & Budagumpi, 2015).
苯并噻唑在化疗中的应用
最近的进展强调了 2-芳基苯并噻唑在化疗中的作用,突出了苯并噻唑衍生物的显着抗癌潜力。其有希望的生物学特征和合成可及性已被用于设计新的化疗药物,其中一些衍生物显示出有效的抗癌活性。涉及苯并噻唑的共轭系统也正在被探索用于协同作用和开发新一代癌症治疗药物 (Ahmed, Valli Venkata, Mohammed, Sultana, & Methuku, 2012).
苯并噻唑的构效关系
苯并噻唑及其衍生物因其多样的药理活性而被识别,包括抗病毒、抗微生物、抗炎和抗癌作用。苯并噻唑核上特定位置的结构修饰导致了各种生物活性,突出了该化合物在药物化学中的重要性。苯并噻唑衍生物的探索为发现具有增强活性和较少毒性作用的新型治疗剂开辟了道路 (Bhat & Belagali, 2020).
苯并噻唑衍生物作为抗癌剂
苯并噻唑衍生物的广泛生物活性,特别是作为抗癌剂,已被充分记录。这些化合物通过多种机制与各种癌细胞系相互作用,包括抑制酪氨酸激酶、拓扑异构酶和通过活性氧 (ROS) 激活诱导细胞凋亡。苯并噻唑衍生物作用机制的多样性突出了它们作为癌症化疗中先导化合物的潜力 (Irfan, Batool, Naqvi, Islam, Osman, Nocentini, Alissa, & Supuran, 2019).
未来方向
The future directions for the study of “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and development of more efficient synthesis methods. The search for newer, more effective, and less toxic anticonvulsants is one area of interest .
作用机制
Target of Action
The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.
Mode of Action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.
Biochemical Pathways
The action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDQOWEIHSEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
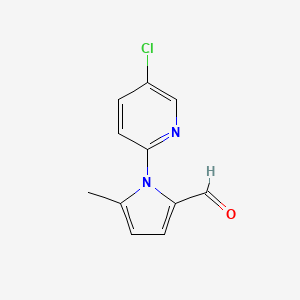
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

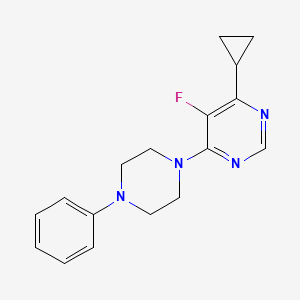
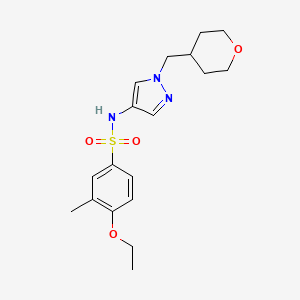
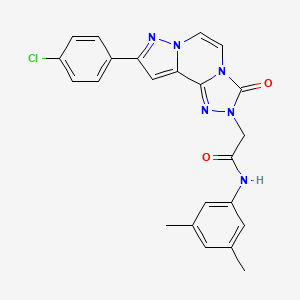
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)
![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)
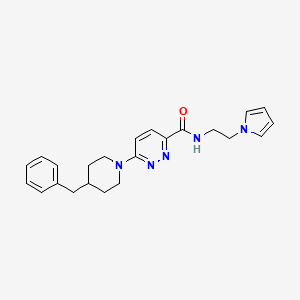
![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)
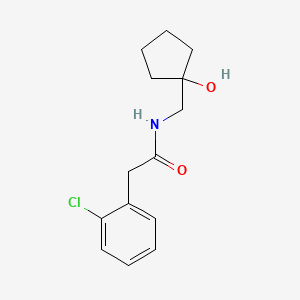
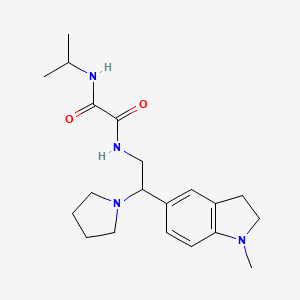
![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)
